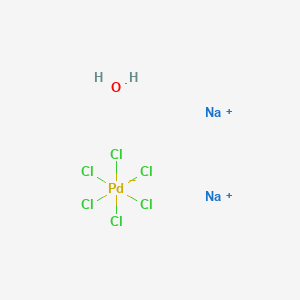

Sodium hexachloropalladate(IV) hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium hexachloropalladate(IV) hydrate is a chemical compound with the molecular formula Na₂PdCl₆·xH₂O. It is a crystalline solid that appears brown to red in color and is highly hygroscopic. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium hexachloropalladate(IV) hydrate can be synthesized by reacting palladium(II) chloride with sodium chloride in the presence of chlorine gas. The reaction typically occurs in an aqueous solution, and the product is then crystallized out of the solution. The general reaction is as follows:

PdCl2+2NaCl+Cl2→Na2PdCl6

The hydrate form is obtained by crystallizing the compound from water, resulting in the incorporation of water molecules into the crystal lattice .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The product is then purified through recrystallization and dried under controlled conditions to obtain the desired hydrate form .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium hexachloropalladate(IV) hydrate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to palladium metal or lower oxidation states of palladium.

Substitution: It can participate in ligand exchange reactions where chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Reactions often involve reducing agents such as hydrogen gas or hydrazine.

Reduction: Common reducing agents include sodium borohydride and hydrazine.

Substitution: Ligand exchange reactions typically occur in aqueous or organic solvents with various ligands like phosphines or amines.

Major Products:

Oxidation: Palladium metal or palladium(II) complexes.

Reduction: Palladium metal or palladium(II) chloride.

Substitution: Palladium complexes with different ligands

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Precursor for Palladium Complexes

Sodium hexachloropalladate(IV) hydrate serves as a crucial precursor in synthesizing various palladium complexes. These complexes are integral in catalyzing organic reactions, particularly in carbon-carbon coupling reactions such as the Suzuki-Miyaura and Heck reactions. The compound's ability to undergo oxidation-reduction and substitution reactions enhances its utility in organic synthesis.

| Reaction Type | Description |

|---|---|

| Oxidation-Reduction | Palladium(IV) can be reduced to palladium(II) or palladium(0), making it useful in redox chemistry. |

| Substitution | Chloride ligands can be replaced with other ligands (e.g., phosphines), leading to diverse palladium complexes. |

Biological and Medicinal Applications

Anticancer Properties

Research indicates that palladium complexes derived from this compound exhibit potential anticancer properties. These complexes can interact with cellular components such as DNA and proteins, resulting in cytotoxic effects on cancer cells. A notable study demonstrated that certain palladium compounds could induce apoptosis in tumor cells, highlighting their therapeutic potential.

Case Study: Interaction with DNA

In a study published in a peer-reviewed journal, researchers investigated the binding affinity of palladium complexes to DNA. The results showed that these complexes could intercalate within the DNA structure, leading to significant alterations in cellular function and promoting cell death in cancerous cells.

Industrial Applications

Electroplating

this compound is widely used in electroplating processes to deposit thin layers of palladium onto various substrates. This application is essential in manufacturing electronic components, where palladium serves as a conductive layer.

Catalytic Converters

In the automotive industry, this compound plays a role in producing catalytic converters that reduce harmful emissions. The unique properties of palladium facilitate the conversion of toxic gases into less harmful substances.

Comparative Analysis with Related Compounds

Understanding this compound's applications is enhanced by comparing it with similar compounds:

| Compound | Main Application | Key Differences |

|---|---|---|

| Sodium hexachloroplatinate(IV) hydrate | Catalysis and electroplating | Contains platinum instead of palladium |

| Potassium tetrachloropalladate(II) | Catalysis | Lower oxidation state of palladium |

| Ammonium tetrachloropalladate(II) | Similar catalytic applications | Different solubility and reactivity properties |

Mécanisme D'action

The mechanism by which sodium hexachloropalladate(IV) hydrate exerts its effects depends on the specific reaction or application. In catalytic processes, it often acts as a source of palladium(0) or palladium(II) species, which are the active catalytic forms. These species facilitate various chemical transformations by coordinating with substrates and promoting bond formation or cleavage. The molecular targets and pathways involved vary depending on the specific reaction or application .

Comparaison Avec Des Composés Similaires

Ammonium hexachloropalladate(IV): Similar in structure but contains ammonium ions instead of sodium ions.

Potassium hexachloropalladate(IV): Contains potassium ions instead of sodium ions.

Sodium tetrachloropalladate(II): Contains palladium in a lower oxidation state (II) and fewer chloride ions.

Uniqueness: Sodium hexachloropalladate(IV) hydrate is unique due to its specific combination of sodium ions, palladium in the +4 oxidation state, and chloride ligands. This combination imparts distinct reactivity and properties, making it suitable for specific applications in catalysis and material science .

Activité Biologique

Sodium hexachloropalladate(IV) hydrate, with the chemical formula Na2[PdCl6]·xH2O, is a coordination compound of palladium that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

This compound is characterized by its octahedral geometry, where palladium is coordinated by six chloride ions. The compound is typically synthesized through the chlorination of palladium salts in the presence of sodium chloride. Its high solubility in water makes it an attractive candidate for various applications, including catalysis and biological studies .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that palladium complexes can induce apoptosis in cancer cells through various mechanisms:

- Induction of Apoptosis : Sodium hexachloropalladate(IV) has been shown to trigger apoptotic pathways in human cancer cell lines. For instance, a study demonstrated that exposure to this compound led to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting a shift towards cell death in tumor cells .

- Inhibition of Cell Proliferation : The compound has been reported to inhibit the proliferation of several cancer cell types, including breast and prostate cancer cells. This effect is attributed to the disruption of cellular signaling pathways involved in cell cycle regulation .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

- Fungal Activity : There is also evidence supporting its antifungal activity, particularly against pathogenic fungi like Candida species. The compound's ability to disrupt fungal cell integrity contributes to its effectiveness .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to oxidative stress within cells. This stress can result in DNA damage and activation of stress response pathways that promote apoptosis .

- Enzyme Inhibition : Sodium hexachloropalladate(IV) has been found to inhibit various enzymes critical for cellular metabolism, further contributing to its anticancer and antimicrobial effects .

Case Studies

- Cancer Cell Line Studies : A notable study involving human breast cancer cell lines demonstrated that treatment with sodium hexachloropalladate(IV) resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The study also reported morphological changes consistent with apoptosis, including chromatin condensation and nuclear fragmentation .

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that sodium hexachloropalladate(IV) inhibited bacterial growth at concentrations as low as 10 µg/mL. These findings suggest potential applications in developing new antimicrobial agents .

Safety and Toxicity

While this compound shows promising biological activity, it is essential to consider its safety profile:

- Toxicity Studies : Research indicates that high concentrations can lead to cytotoxic effects not only in target cells but also in normal cells. Therefore, careful dosage optimization is crucial for therapeutic applications .

- Environmental Impact : As with many heavy metal compounds, there are concerns regarding environmental toxicity and bioaccumulation. Studies are ongoing to evaluate the long-term effects on ecosystems and human health .

Propriétés

IUPAC Name |

disodium;hexachloropalladium(2-);hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.H2O.Pd/h6*1H;;;1H2;/q;;;;;;2*+1;;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVDDFHVUPJJKZ-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].[Na+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H2Na2OPd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.